N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide
Description
The compound N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide features a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 5 and a 3-methanesulfonylbenzamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-7-8-15(12(2)9-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCDZDPEIZWZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the methanesulfonylbenzamide group. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by the sulfonylation of the resulting oxadiazole with methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with specific proteins, leading to the inhibition of enzymatic activity. This compound can also modulate signaling pathways, resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole Cores and Substituted Phenyl Groups
Compound 8g : N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-Indol-3-yl)propyl]-1,3,4-Oxadiazol-2-yl}sulfanyl)butanamide
- Key Differences :
- The oxadiazole core is linked to an indole-propyl group via a sulfanyl bridge, contrasting with the methanesulfonylbenzamide group in the target compound.
- Both share a 2,4-dimethylphenyl substituent, suggesting similar steric and electronic effects at this position.
- Implications :
- The indole moiety in 8g may confer enhanced π-π stacking interactions in biological targets compared to the methanesulfonyl group.
- The sulfanyl bridge in 8g could reduce metabolic stability relative to the sulfonyl group in the target compound.
Compounds 7c–7f : Thiazole-Methyl-Oxadiazole Derivatives
- Structural Features: General formula: C₁₆H₁₇N₅O₂S₂ (7c, 7d) or C₁₇H₁₉N₅O₂S₂ (7e, 7f). Substituents: 2-amino-thiazole linked via methylene to the oxadiazole core, with variable phenyl groups (e.g., 3-methyl, 4-methyl).
- Comparison with Target Compound: Property Target Compound 7c–7f Series Oxadiazole Substituent Methanesulfonylbenzamide Thiazole-methyl-sulfanyl Phenyl Substituents 2,4-Dimethylphenyl 3-methyl, 4-methyl, etc. Molecular Weight Not provided 375–389 g/mol Melting Point Not available 134–178°C
- The 2,4-dimethylphenyl group in the target compound may offer better lipophilicity than the mono-methylated phenyls in 7c–7f.
Analogues with Indole-Oxadiazole Hybrids
N-(2,6-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamide
- Structural Divergence :
- Comparison: The 2,6-dimethylphenyl group may reduce steric hindrance compared to the 2,4-dimethyl configuration in the target compound.
Sulfonyl-Containing Analogues
4-Methoxy-3-[[(Methylsulfonyl)Amino]Methyl]Benzenesulfonyl Chloride
- Relevance :
- Shares a methanesulfonyl group but in a benzenesulfonyl chloride scaffold.
- The sulfonyl group’s position and reactivity differ significantly, impacting electrophilicity and stability.
- Key Insight :
- The target compound’s methanesulfonylbenzamide group likely offers greater hydrolytic stability than sulfonyl chlorides.
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a synthetic compound belonging to the oxadiazole derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antibacterial properties. The unique structure of this compound, characterized by an oxadiazole ring and a methanesulfonyl group, suggests diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O3S, with a molecular weight of approximately 344.38 g/mol. The presence of the oxadiazole ring is significant as it enhances the compound's electronic properties and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3S |
| Molecular Weight | 344.38 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound through in vitro assays on various cancer cell lines. The compound was tested against lung cancer cell lines (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics such as doxorubicin and vandetanib.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) - 2D Assay | IC50 (µM) - 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
The compound demonstrated a dose-dependent inhibition of cell proliferation in both assay formats, indicating its potential as an effective anticancer agent .
Antibacterial Activity
In addition to its antitumor effects, the compound was evaluated for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary results suggest moderate antibacterial properties; however, further optimization and testing are required to establish its efficacy and mechanism of action against bacterial strains .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : The methanesulfonyl group could facilitate binding to various receptors or proteins that regulate cellular pathways.
These interactions may lead to altered signaling pathways that promote apoptosis in cancer cells while inhibiting bacterial growth .
Case Studies
A notable study utilized a hanging-drop model for the three-dimensional culture of A549 cells to assess the compound's effects on tumor spheroid formation and growth dynamics. The findings indicated that treatment with the compound significantly reduced spheroid size compared to untreated controls, further supporting its potential as an antitumor agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
